2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
The compound “2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol” is a complex organic molecule that contains several functional groups and structural features. It includes a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of considerable interest in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several functional groups. The benzofuran moiety is a key structural feature, and its unique structural features contribute to the wide array of biological activities associated with benzofuran and its derivatives .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products . For example, benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely, depending on the specific derivative and its structural features . These properties can influence the biological activity and pharmacological applications of the derivatives .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-2-28-22-9-7-19(8-10-22)16-26-13-12-25(17-21(26)11-14-27)18-23-15-20-5-3-4-6-24(20)29-23/h3-10,15,21,27H,2,11-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPVVACHWWQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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